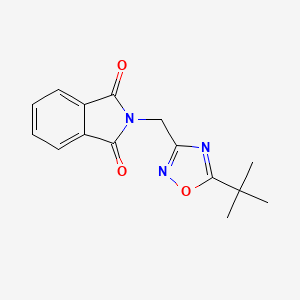
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular weight of 315.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride involves several steps. The process starts with N Boc 3 piperidine carboxylic acids as the initiation material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The InChI code for 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is 1S/C9H12BrN3.2ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;;/h5-7,11H,1-4H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is a solid substance at room temperature . It has a melting point of 220-223 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of various pyrimidine derivatives, including processes involving bromo-substituted pyrimidines, is a key area of interest. For example, a method for generating pyrimido[4,5-e][1,3,4] thiadiazine derivatives involves treating a bromo-chloro-methyl substituted pyrimidine with methylhydrazine, followed by reactions leading to the formation of 7-amino derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007). This showcases the reactivity of bromo-substituted pyrimidines and their utility in synthesizing heterocyclic compounds with potential biological activities.
Potential Biological Applications
The exploration of bromo-substituted pyrimidines extends into biological applications, such as the study of antiviral properties of tubercidin analogues, indicating the potential of bromo-substituted compounds in developing antiviral agents (Bergstrom et al., 1984). Furthermore, the radiosensitizing activity of halogen-substituted pyrimidines in cancer treatment highlights the potential of such compounds in enhancing the efficacy of radiotherapy (Kumar & Sevilla, 2017).
Drug Development and Pharmacological Research
Research into pyrimidine derivatives also extends into the development of potential pharmacological agents. Studies on sigma-1 receptor antagonists based on the pyrimidine scaffold, for instance, highlight the relevance of pyrimidine derivatives in treating neuropathic pain, showcasing the compound's utility in medicinal chemistry (Lan et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers . More research is needed to identify its specific targets and their roles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride . .
properties
IUPAC Name |
5-bromo-2-piperidin-3-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;;/h5-7,11H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHYVKVNFUARNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

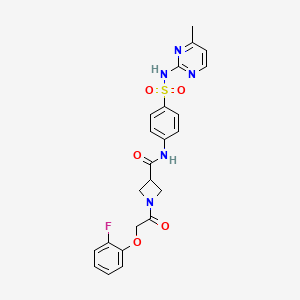
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2987804.png)
![[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2987805.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)
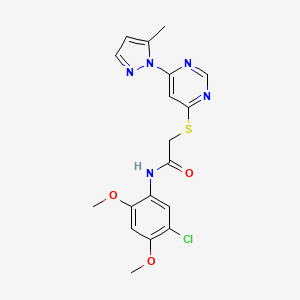
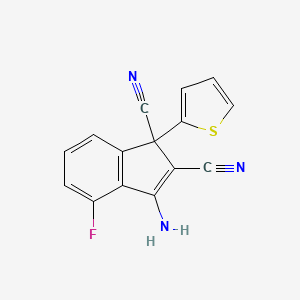
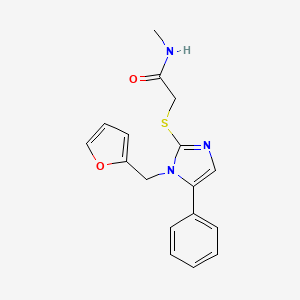
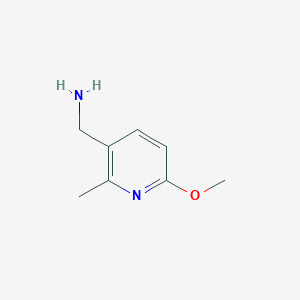
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)
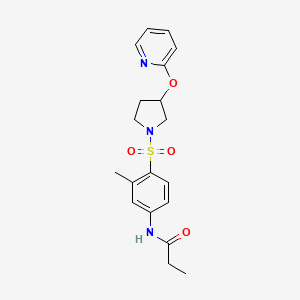
![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)

